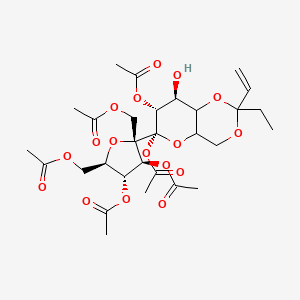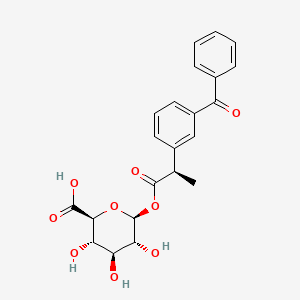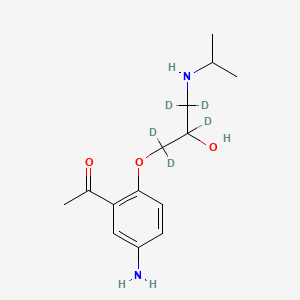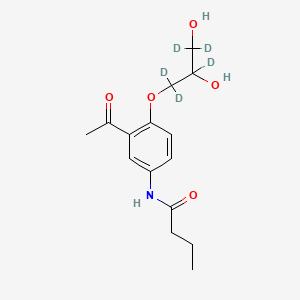
N-Methyl Metribuzin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Metribuzin-d3 is a deuterium-labeled analogue of N-Methyl Metribuzin, which is itself an analogue of the herbicide Metribuzin . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotopic labeling which aids in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl Metribuzin-d3 involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5 . The addition of lithium ions enhances the selectivity of the reaction, leading to a higher yield of the desired product with minimal impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Metribuzin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other chemicals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl Metribuzin-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Methyl Metribuzin-d3 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to trace and study the metabolic fate of its non-labeled counterpart, N-Methyl Metribuzin . This helps in understanding how the compound is metabolized and its effects on various biological systems .
Comparison with Similar Compounds
Similar Compounds
Metribuzin: The non-labeled analogue used as a herbicide.
N-Methyl Metribuzin: The non-deuterated version of N-Methyl Metribuzin-d3.
Tribenuron Methyl: Another herbicide with similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace the compound in metabolic studies, providing more accurate and detailed information about its behavior and interactions .
Properties
CAS No. |
1794754-27-0 |
|---|---|
Molecular Formula |
C9H16N4OS |
Molecular Weight |
231.332 |
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |
InChI Key |
JBFWXRSTOLHNFZ-GKOSEXJESA-N |
SMILES |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC |
Synonyms |
6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one; 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one; Metribuzin Methylamine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













